molecular formula C18H17F3N4O B12233215 3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile

3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile

Cat. No.: B12233215
M. Wt: 362.3 g/mol
InChI Key: BLPIOJDTGIJKJI-UHFFFAOYSA-N
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Description

3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a trifluoromethyl group, a pyrimidine ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of trifluoromethylpyrimidine with piperidine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile
  • 3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzamide
  • 3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzaldehyde

Uniqueness

The uniqueness of 3-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability, while the pyrimidine ring contributes to its binding affinity for various biological targets .

Properties

Molecular Formula

C18H17F3N4O

Molecular Weight

362.3 g/mol

IUPAC Name

3-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H17F3N4O/c19-18(20,21)16-4-7-23-17(24-16)26-15-5-8-25(9-6-15)12-14-3-1-2-13(10-14)11-22/h1-4,7,10,15H,5-6,8-9,12H2

InChI Key

BLPIOJDTGIJKJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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